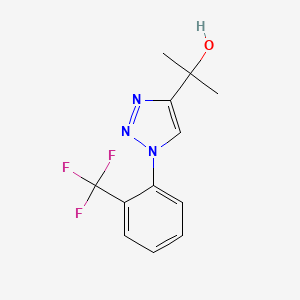
2-(1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as TFP, and it is a triazole-based compound that is widely used in the synthesis of various organic compounds.
Applications De Recherche Scientifique
Catalytic Applications
- Catalytic Oxidation and Transfer Hydrogenation: Complexes of 1,2,3-triazole-based organosulfur/-selenium ligands, synthesized using the click reaction, have been explored for catalytic oxidation of alcohols and transfer hydrogenation of ketones. The catalytic processes demonstrate efficiency variations based on the ligand structure, highlighting the influence of the triazole unit in catalysis (Saleem et al., 2013).
Synthesis and Chemical Properties
- Synthesis of Trifluoromethyl Sulfonamides: An efficient method for synthesizing 1-(trifluoromethylsulfonamido)propan-2-yl esters has been developed, showcasing the compound's versatility in forming derivatives with potential biological activities (Gómez-García et al., 2017).
- Luminescent Rhenium Tricarbonyl Complexes: The synthesis of 1,2,3-triazole derivatives has led to the creation of luminescent rhenium tricarbonyl complexes, indicating the potential for applications in light-emitting devices and probes (Uppal et al., 2011).
Biological and Medicinal Research
- Antifungal Evaluation: 1,2,3-Triazole derivatives, including those related to the mentioned compound, have shown significant antifungal activity against Candida strains, suggesting their potential as antimicrobial agents (Lima-Neto et al., 2012).
Material Science and Engineering
- Phosphorescent Organic Light-Emitting Diodes (OLEDs): New deep-blue iridium(III) complexes with 1,2,3-triazole ligands demonstrate potential applications in OLEDs, highlighting the role of these compounds in developing advanced materials for electronics (Lee et al., 2013).
Propriétés
IUPAC Name |
2-[1-[2-(trifluoromethyl)phenyl]triazol-4-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O/c1-11(2,19)10-7-18(17-16-10)9-6-4-3-5-8(9)12(13,14)15/h3-7,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNSRAQLICZZHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C2=CC=CC=C2C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,2'-bifuran]-5-ylmethyl)methanesulfonamide](/img/structure/B2735198.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2735201.png)
![2-{[3,5-Bis(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2735202.png)
![N-(4-bromophenyl)-2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2735204.png)
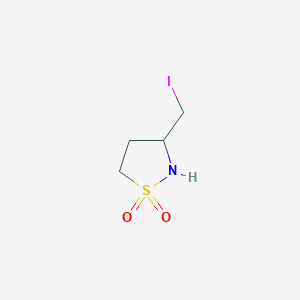
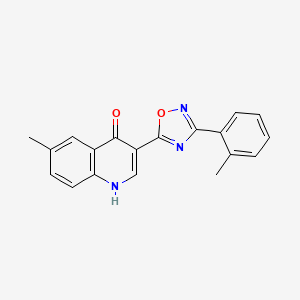
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2735209.png)
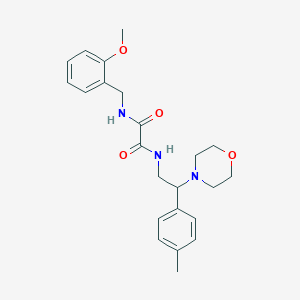
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea](/img/structure/B2735211.png)
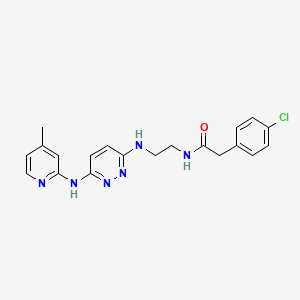
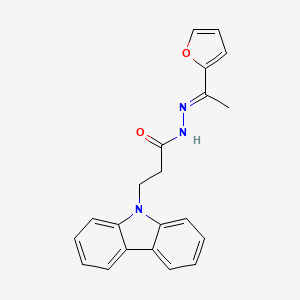
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2735218.png)
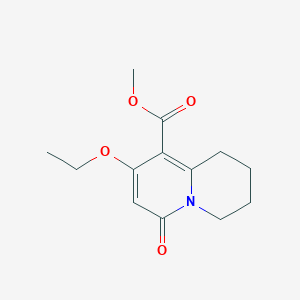
![1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B2735221.png)